![molecular formula C27H22ClN3O5 B2839440 N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-11-2](/img/no-structure.png)
N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClN3O5 and its molecular weight is 503.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One significant area of application for this compound and its derivatives is in the development of anticancer agents. For instance, a study by Al-Sanea et al. (2020) involved the design, synthesis, and in vitro testing of certain derivatives on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these compounds in anticancer therapy (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Another study by Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibitory activity, with some showing higher activity than the standard drug sodium diclofenac (Abu‐Hashem et al., 2020).
Antitumor Agents
The synthesis and evaluation of 5-deaza analogues of aminopterin and folic acid by Su et al. (1986) represent another application in cancer research. These compounds showed significant anticancer activity, indicating their potential as antitumor agents (Su et al., 1986).
Imaging Agent for Parkinson's Disease
Wang et al. (2017) worked on the synthesis of a novel PET agent for imaging of LRRK2 enzyme in Parkinson's disease. The study highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Antioxidant Activity
A study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity. This research suggests the compound's utility in developing antioxidant agents (Chkirate et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(3-chloro-2-methylphenyl)glycine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "N-(3-chloro-2-methylphenyl)glycine", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(3-chloro-2-methylphenyl)glycine in the presence of a coupling agent to form the intermediate.", "Step 2: Treatment of the intermediate with acetic anhydride to form the final product, N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS-Nummer |
892436-11-2 |
Produktname |
N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molekularformel |
C27H22ClN3O5 |
Molekulargewicht |
503.94 |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN3O5/c1-16-20(28)7-5-8-21(16)29-23(32)15-30-24-19-6-3-4-9-22(19)36-25(24)26(33)31(27(30)34)14-17-10-12-18(35-2)13-11-17/h3-13H,14-15H2,1-2H3,(H,29,32) |
InChI-Schlüssel |
JSLZYTLEONMEBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



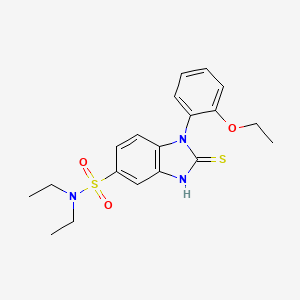
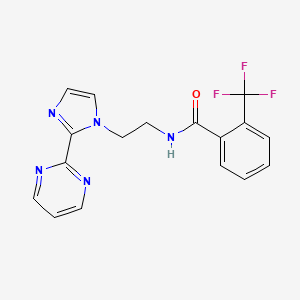
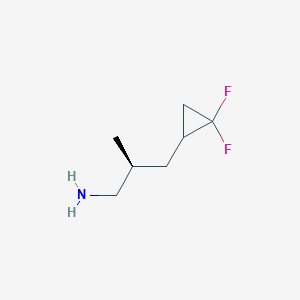


![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)
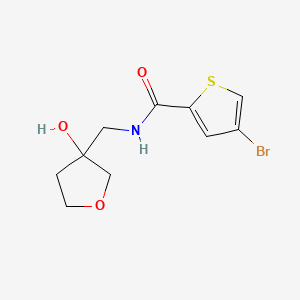
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2839368.png)

![N-[4-[[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2839371.png)
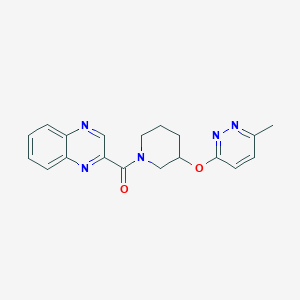

![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)